molecular formula C21H24O9 B2541939 Rhapontigenin 3'-O-glucoside

Rhapontigenin 3'-O-glucoside

Cat. No.: B2541939
M. Wt: 420.4 g/mol
InChI Key: NMZBFHDKUAVGLR-DXKBKAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

Rhapontigenin 3’-O-glucoside has been shown to function as a P450 1A1 inhibitor . It has been suggested that Rhapontigenin, the aglycone form of Rhaponticin, is the biologically active form . Rhapontigenin has been shown to inhibit the human cytochrome P450 1A1 , an enzyme implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .

Cellular Effects

Rhapontigenin, the aglycone form of Rhaponticin, has been shown to have various biological activities including anticancer activities . It has also been shown to have anti-inflammatory properties .

Molecular Mechanism

Rhapontigenin, the aglycone form of Rhaponticin, has been shown to inhibit the human cytochrome P450 1A1 . This enzyme is implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .

Temporal Effects in Laboratory Settings

While there is limited information available on the temporal effects of Rhapontigenin 3’-O-glucoside in laboratory settings, it has been shown that Rhapontigenin, the aglycone form of Rhaponticin, shows a rapid glucuronidation and a poor bioavailability when injected in rats .

Dosage Effects in Animal Models

Rhapontigenin, the aglycone form of Rhaponticin, has been shown to have a significant dose-dependent decrease in the serum lipid level in rats fed a high-cholesterol diet .

Metabolic Pathways

Rhapontigenin, the aglycone form of Rhaponticin, has been shown to inhibit the human cytochrome P450 1A1 , an enzyme implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .

Chemical Reactions Analysis

Types of Reactions: Rhapontigenin 3’-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize rhapontigenin 3’-O-glucoside.

    Reduction: Reducing agents like sodium borohydride can be employed for the reduction of this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of rhapontigenin 3’-O-glucoside, depending on the specific reaction conditions and reagents used .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZBFHDKUAVGLR-DXKBKAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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